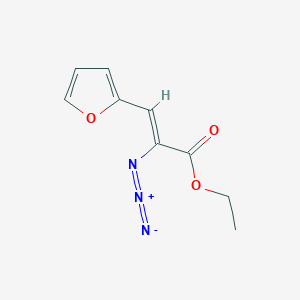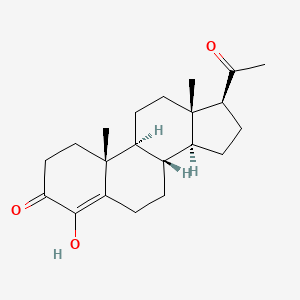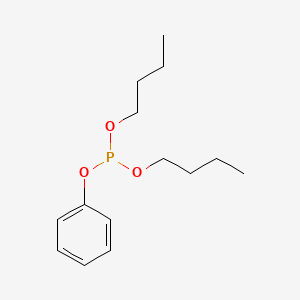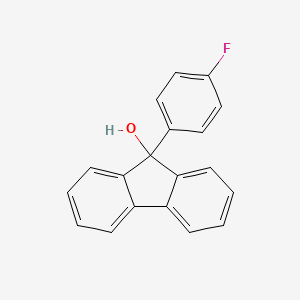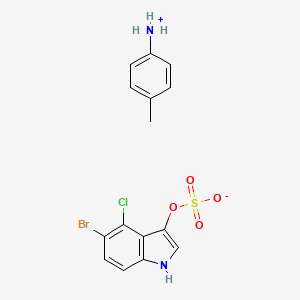
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium is a complex organic molecule that combines an indole derivative with a sulfate group and a substituted aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium typically involves multiple steps. The initial step often includes the bromination and chlorination of an indole derivative to form 5-bromo-4-chloro-1H-indole. This is followed by the introduction of a sulfate group, which can be achieved through sulfonation reactions. The final step involves the formation of the (4-methylphenyl)azanium moiety, which can be synthesized through the reaction of 4-methylaniline with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine and chlorine atoms in the indole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the indole ring.
科学的研究の応用
Chemistry
In chemistry, (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and cellular processes. Its indole moiety is known to interact with various biological targets, making it useful in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the indole ring suggests possible applications in the development of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The sulfate group may enhance the compound’s solubility and facilitate its transport within biological systems. The (4-methylphenyl)azanium moiety can interact with cellular membranes, influencing the compound’s distribution and activity.
類似化合物との比較
Similar Compounds
5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid: Another indole derivative with similar structural features.
5-bromo-4-chloro-1H-indol-3-yl phosphate sodium: A compound with a phosphate group instead of a sulfate group.
4-chloro-1H-indole-3-carbaldehyde: A simpler indole derivative with a different functional group.
Uniqueness
The uniqueness of (5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfate group and a substituted aniline moiety makes it a versatile compound with diverse applications.
特性
分子式 |
C15H14BrClN2O4S |
|---|---|
分子量 |
433.7 g/mol |
IUPAC名 |
(5-bromo-4-chloro-1H-indol-3-yl) sulfate;(4-methylphenyl)azanium |
InChI |
InChI=1S/C8H5BrClNO4S.C7H9N/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;1-6-2-4-7(8)5-3-6/h1-3,11H,(H,12,13,14);2-5H,8H2,1H3 |
InChIキー |
JZGXUJTZOXDSGV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC(=C(C2=C1NC=C2OS(=O)(=O)[O-])Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
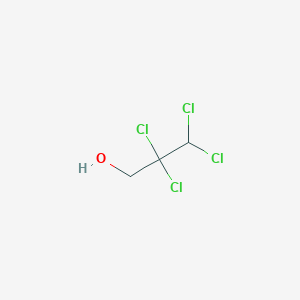
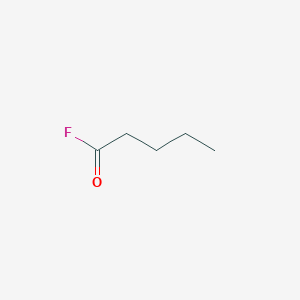

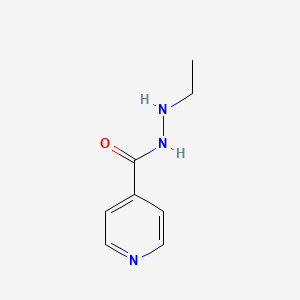
![(1R)-2-[[6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B14750141.png)
